molecular formula C29H48Br2O2 B1665405 Acebrochol CAS No. 514-50-1

Acebrochol

Cat. No.: B1665405
CAS No.: 514-50-1
M. Wt: 588.5 g/mol
InChI Key: ISLUIHYFJMYECW-BSMCXZHXSA-N
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Description

Acebrochol: cholesteryl acetate dibromide or 5α,6β-dibromocholestan-3β-ol acetate , is a compound with the following chemical structure:

C29H48Br2O2\text{C}_{29}\text{H}_{48}\text{Br}_2\text{O}_2 C29​H48​Br2​O2​

It was initially described as a sedative and hypnotic agent but was never marketed for clinical use . Now, let’s explore its various aspects:

Preparation Methods

Synthetic Routes:: The synthetic preparation of acebrochol involves bromination of cholesteryl acetate. Here are the steps:

    Bromination: Cholesteryl acetate (a cholesterol derivative) undergoes bromination at specific positions to form this compound. The reaction introduces two bromine atoms into the molecule.

Industrial Production:: Unfortunately, detailed industrial production methods for this compound are not widely documented. research laboratories can synthesize it using the synthetic route mentioned above.

Chemical Reactions Analysis

Acebrochol can participate in various chemical reactions:

    Bromination: As mentioned earlier, this compound is formed by brominating cholesteryl acetate.

    Hydrolysis: this compound can undergo hydrolysis to yield cholesteryl alcohol and acetic acid.

    Other Reactions:

Major products from these reactions include cholesteryl alcohol and acetic acid derivatives.

Scientific Research Applications

Acebrochol’s applications span several fields:

Mechanism of Action

The precise mechanism by which acebrochol exerts its effects remains an area of ongoing research. it likely involves interactions with neurotransmitter receptors, especially GABA receptors.

Comparison with Similar Compounds

While acebrochol is unique due to its specific bromination pattern, it shares similarities with other neuroactive steroids like allopregnanolone, ganaxolone, and progesterone.

Properties

IUPAC Name

[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48Br2O2/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30)29(31)17-21(33-20(4)32)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLUIHYFJMYECW-BSMCXZHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701023692
Record name 5,6beta-Dibromo-5alpha-cholestan-3beta-ol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701023692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514-50-1
Record name Cholesteryl acetate dibromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acebrochol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6beta-Dibromo-5alpha-cholestan-3beta-ol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701023692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACEBROCHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XZB016MY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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